molecular formula C7H9N3O B2635692 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one CAS No. 1525432-27-2

1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one

Cat. No.: B2635692
CAS No.: 1525432-27-2
M. Wt: 151.169
InChI Key: LQCIUVMGMAXANC-UHFFFAOYSA-N
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Description

“1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one” is a chemical compound with the CAS Number: 1525432-27-2 . It has a molecular weight of 151.17 . The IUPAC name for this compound is 5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9N3O/c11-7-5-4-9-10-6(5)2-1-3-8-7/h4H,1-3H2,(H,8,11)(H,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Applications

Novel Heterocyclic Scaffold Synthesis

The derivatives of pyrazolo[4,3-c]azepin-4-one serve as key intermediates in the synthesis of novel heterocyclic compounds with potential pharmaceutical value. For instance, the synthesis of keto-substituted pyrazoloquinolines and related scaffolds through Friedel–Crafts cyclialkylation demonstrates the versatility of these compounds in constructing complex molecular structures with promising pharmaceutical and therapeutic values (Hassan A. K. Abd El-Aal & A. Khalaf, 2016).

Regioselective Synthesis

A study on the regioselective synthesis of pyrazolo-fused azepinoindoles showcases the strategic cyclization of specific precursors, highlighting the compound's utility in generating novel azepine-containing heterocycles with defined structures, as demonstrated by X-ray crystal measurements (K. A. A. Safieh et al., 2001).

Anticancer Activity

Some derivatives of pyrazolo[4,3-d]pyrimidin-7(6H)-one have been evaluated for their anticancer activity, showcasing their potential as mTOR inhibitors with significant efficacy against various human cancer cell lines. This research underlines the compound's role in developing new therapeutic agents (G. L. Reddy et al., 2014).

Biological and Pharmacological Applications

Antimicrobial and Antifungal Activity

New derivatives of pyrazolo[4,3-d]-pyrimidine have been synthesized and characterized for their antimicrobial and anticancer potential. These compounds exhibit significant activity against various bacterial strains, highlighting their relevance in designing new antimicrobial agents (H. Hafez et al., 2016).

Synthetic Approaches and Chemical Transformations

The synthesis and chemical transformations of azolo[1,4]diazepines, including structures related to pyrazolo[4,3-c]azepin-4-one, have been extensively studied. These compounds are significant for their pharmacological potential, serving as a foundation for designing compounds with high therapeutic value. Detailed methods of synthesis and structural functionalization of these heterocycles have been explored to create synthetic and biological derivatives with varied functionalities (S. Kemskii et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-5-4-9-10-6(5)2-1-3-8-7/h4H,1-3H2,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCIUVMGMAXANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2)C(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1525432-27-2
Record name 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one
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